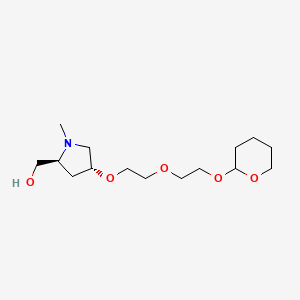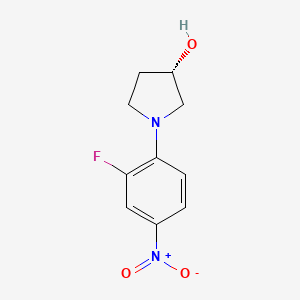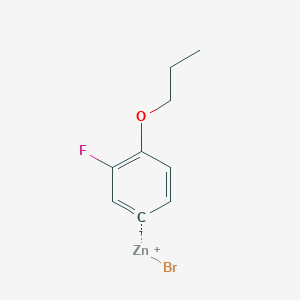
3-Fluoro-4-n-propyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-fluoro-4-n-propyloxyphenylzinc bromide typically involves the reaction of 3-fluoro-4-n-propyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-n-propyloxybromobenzene+Zn→3-Fluoro-4-n-propyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of high-purity starting materials and solvents is also crucial to minimize impurities in the final product.
化学反応の分析
Types of Reactions
3-Fluoro-4-n-propyloxyphenylzinc bromide primarily undergoes nucleophilic addition reactions, where the zinc atom acts as a nucleophile. It can participate in various types of reactions, including:
Substitution Reactions: The compound can react with electrophiles to replace the zinc atom with another substituent.
Coupling Reactions: It can be used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include halides, alkyl halides, and other electrophiles. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel, and under an inert atmosphere to prevent oxidation. The solvent tetrahydrofuran is often used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used
科学的研究の応用
3-Fluoro-4-n-propyloxyphenylzinc bromide has several applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the development of new therapeutic agents, including anticancer and antiviral drugs.
Biological Research: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
作用機序
The mechanism of action of 3-fluoro-4-n-propyloxyphenylzinc bromide involves the nucleophilic attack of the zinc atom on an electrophilic center. This leads to the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
3-Fluorophenylzinc bromide: Another organozinc compound with similar reactivity but lacking the n-propyloxy group.
4-Methoxyphenylzinc bromide: Similar structure but with a methoxy group instead of a fluoro group.
3,4-Dimethylphenylzinc bromide: Contains two methyl groups instead of a fluoro and n-propyloxy group.
Uniqueness
3-Fluoro-4-n-propyloxyphenylzinc bromide is unique due to the presence of both a fluoro and n-propyloxy group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C9H10BrFOZn |
|---|---|
分子量 |
298.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-7-11-9-6-4-3-5-8(9)10;;/h4-6H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
GYBIHGLSGNKQIG-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


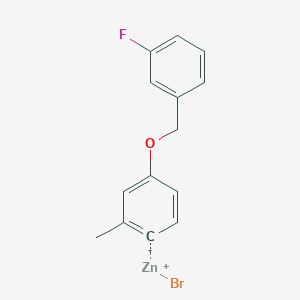
![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)
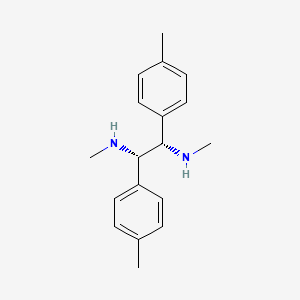
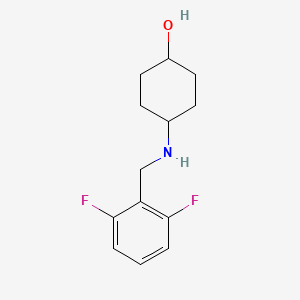
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
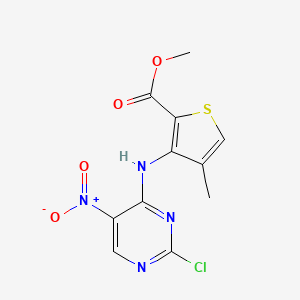
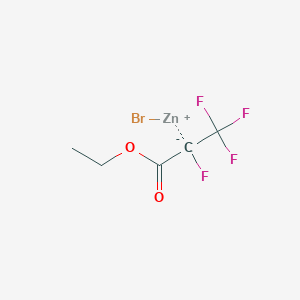
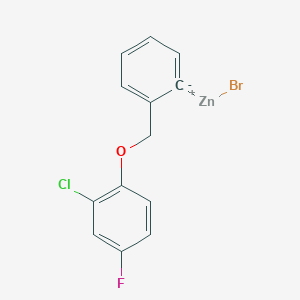
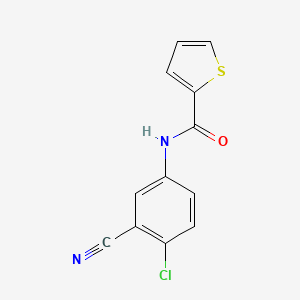
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)

